N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide
Description
N-{[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 6-ethoxypyridine moiety and a furan-3-carboxamide group. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for its metabolic stability and role in modulating bioactivity .
Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-2-22-12-4-3-10(7-16-12)14-18-13(23-19-14)8-17-15(20)11-5-6-21-9-11/h3-7,9H,2,8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCURLCKDNRSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems. The pyridine ring is ethoxylated, followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves the coupling of these rings with the furan-3-carboxamide moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Key Observations :
- The ethoxy group in the target compound likely improves metabolic stability compared to electron-withdrawing substituents (e.g., nitro in 6a) by reducing susceptibility to oxidative metabolism .
- The furan-3-carboxamide group may offer better solubility than the carbazole moiety in 6a–6e, which is highly hydrophobic .
Thiadiazole vs. Oxadiazole Derivatives
lists a compound with a 1,2,4-thiadiazole core (N-[3-(2-oxidanylidenepropyl)-1,2,4-thiadiazol-5-yl]-5-(phenylsulfanylmethyl)furan-2-carboxamide). Compared to the target oxadiazole:
- Oxadiazole : Lower molecular weight and better π-accepting properties, favoring selectivity in target binding .
Computational Insights
Density functional theory (DFT) studies () highlight the importance of exact exchange terms in predicting thermochemical properties. For the target compound, DFT modeling could elucidate electronic effects of the ethoxy group on the pyridine ring and the oxadiazole’s resonance stabilization, which are critical for binding to targets like CB2 receptors .
Biological Activity
N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide is a novel compound that has garnered attention due to its potential biological activity, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological properties, and cytotoxic effects of this compound based on various studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Oxadiazole Ring : The precursor containing the pyridine moiety undergoes cyclization with appropriate reagents to form the oxadiazole structure.
- Coupling Reaction : The resulting oxadiazole is then coupled with furan derivatives to yield the final product.
Cytotoxicity
Research has indicated that compounds containing oxadiazole and pyridine moieties exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have evaluated the cytotoxic effects of similar oxadiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) using MTT assays.
Table 1: Cytotoxic Activity of Related Compounds
| Compound | IC50 (μM) MCF-7 | IC50 (μM) HeLa |
|---|---|---|
| 3a | 87 ± 3.5 | 77 ± 3.3 |
| 3b | 86 ± 3.9 | 71 ± 3.6 |
| 3c | 92 ± 3.3 | 67 ± 4.1 |
| This compound | TBD | TBD |
| Paclitaxel | 5.25 - 11.03 (μg/mL) | 7.76 (μg/mL) |
Note: TBD indicates that specific IC50 values for this compound are not yet available in the literature.
The cytotoxic effects observed in related compounds are often attributed to their ability to interact with cellular targets such as DNA or specific enzymes involved in cancer cell proliferation. The presence of nitrogen-rich heterocycles like oxadiazoles enhances lipophilicity and biological interaction potential.
Case Studies
- Study on Oxadiazole Derivatives : A study evaluated various derivatives including those with oxadiazole structures for their anticancer properties. The findings demonstrated that compounds with dual pharmacophores exhibited enhanced cytotoxicity compared to single-component drugs .
- Pharmacological Evaluation : Another research highlighted the pharmacological potential of oxadiazole derivatives in treating inflammatory conditions and infections, indicating a broad spectrum of biological activity beyond just anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
